N,N-diallyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N,N-diallyl-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H22N4O and its molecular weight is 274.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.17936134 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Triazole derivatives, such as those related to the compound , have been synthesized for their potential antiviral activities. For instance, thiazole nucleosides, which share a similar triazole motif, were evaluated for their in vitro activity against viruses like herpes and parainfluenza, showing that compounds with specific modifications exhibited significant antiviral activity and were also active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).
Antimicrobial Applications
Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against primary pathogens including both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Certain compounds demonstrated moderate to good activities, indicating the potential of triazole derivatives as antimicrobial agents (Pokhodylo et al., 2021).
Application in Glycoscience
The utility of copper(I)-catalyzed 1,3-dipolar cycloaddition, known as click chemistry, has been highlighted in glycoscience for synthesizing triazole-appended carbohydrate-containing molecular architectures. These glycoconjugates have been explored for their enzyme inhibitory properties in drug discovery, showcasing the versatility of triazole-based scaffolds in biochemical applications (Agrahari et al., 2021).
Properties
IUPAC Name |
1-cyclohexyl-N,N-bis(prop-2-enyl)triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-3-10-18(11-4-2)15(20)14-12-19(17-16-14)13-8-6-5-7-9-13/h3-4,12-13H,1-2,5-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMLYRGIQDJHHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CN(N=N1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.